molecular formula C13H10O2S B188641 Carbonothioic acid, O,O-diphenyl ester CAS No. 13509-34-7

Carbonothioic acid, O,O-diphenyl ester

Cat. No. B188641
CAS RN: 13509-34-7
M. Wt: 230.28 g/mol
InChI Key: GQZLUBQHOLNJIL-UHFFFAOYSA-N
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Description

“Carbonothioic acid, O,O-diphenyl ester”, also known as “O,O-Diphenyl carbonothioate”, is a chemical compound with the molecular formula C13H10O2S . It has an average mass of 230.282 Da and a monoisotopic mass of 230.040146 Da .


Synthesis Analysis

The synthesis of esters like “Carbonothioic acid, O,O-diphenyl ester” typically involves the reaction of carboxylic acids with alcohols in the presence of a strong-acid catalyst . This process is known as esterification. The reaction is reversible and does not go to completion . To reduce the chances of the reverse reaction happening, the ester is often distilled off as soon as it forms .


Molecular Structure Analysis

The molecular structure of “Carbonothioic acid, O,O-diphenyl ester” consists of a carbonothioate group (C=S) and two phenyl groups attached to the oxygen atoms . The exact 3D structure can be obtained from databases like ChemSpider .


Chemical Reactions Analysis

Esters, including “Carbonothioic acid, O,O-diphenyl ester”, typically undergo reactions such as hydrolysis, which is the splitting of the ester bond with water . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Carbonothioic acid, O,O-diphenyl ester” include a density of 1.232g/cm3, a boiling point of 314.2ºC at 760 mmHg, and a flash point of 143.8ºC . Esters are polar molecules but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

  • Pyrolytic Preparation : A study explored the pyrolytic preparation of carbonothioic O,O-acid (monothiocarbonic acid), which is of interest in atmospheric and biochemical contexts. Despite attempts, the preparation of carbonothioic-O,O-acid under matrix isolation conditions through high vacuum flash pyrolysis of O,S-di-tert-butyl carbonothioate was not successful, highlighting challenges in synthesizing this molecule (Niedek, Wagner, & Schreiner, 2017).

  • Polymer Chemistry : Research into the preparation and properties of hyperbranched aromatic polyimides involved an AB2 type monomer synthesized starting from 3,5-dimethoxyphenol. This study demonstrated the successful preparation of hyperbranched polyamic acid methyl ester precursor, contributing to the development of soluble, high molecular weight polyimides (Yamanaka, Jikei, & Kakimoto, 2000).

  • Chemical Synthesis : A study on the preparation and characterization of aliphatic diphenyl esters as precursors for polyesters found that these esters exhibit an odd-even temperature behavior in their melting points. This research contributes to a better understanding of the physical properties of diphenyl esters and their potential use in synthesizing polyesters (Hvilsted, Andruzzi, Cerrai, & Tricoli, 1991).

Safety And Hazards

The safety data sheet for diphenyl carbonate, a similar compound, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to call a poison center or doctor/physician .

properties

IUPAC Name

diphenoxymethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZLUBQHOLNJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=S)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318286
Record name Carbonothioic acid, O,O-diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonothioic acid, O,O-diphenyl ester

CAS RN

13509-34-7
Record name Diphenyl thionocarbonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonothioic acid, O,O-diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Sabri - 2017 - dspace.aus.edu
Treatment of spent caustic (SC) wastes from downstream of refineries and petrochemical industries is not only complex but also highly expensive due to its content of high concentration …
Number of citations: 0 dspace.aus.edu

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